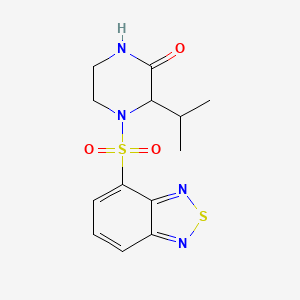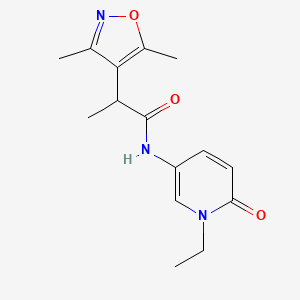
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-3-propan-2-ylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-3-propan-2-ylpiperazin-2-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as BZTPP and is known for its unique properties that make it useful in a variety of laboratory experiments.
作用機序
The mechanism of action of BZTPP is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. BZTPP has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and topoisomerase II, an enzyme involved in DNA transcription. Additionally, BZTPP has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmitter signaling.
Biochemical and Physiological Effects
BZTPP has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BZTPP has been shown to inhibit the growth of bacterial and fungal cells. BZTPP has also been shown to increase the release of neurotransmitters in the brain, leading to increased synaptic activity.
実験室実験の利点と制限
BZTPP has several advantages for use in laboratory experiments. This compound is highly stable and can be easily synthesized in large quantities. Additionally, BZTPP is fluorescent, making it useful for imaging and detection of biological molecules. However, BZTPP has several limitations, including its low solubility in aqueous solutions and its potential toxicity to cells.
将来の方向性
There are several future directions for research on BZTPP. One potential direction is the development of new antibiotics based on the antimicrobial properties of BZTPP. Additionally, further research is needed to fully understand the mechanism of action of BZTPP and its potential applications in cancer treatment. Future research may also focus on improving the solubility and reducing the toxicity of BZTPP for use in laboratory experiments. Finally, BZTPP may be further studied for its potential use as a fluorescent probe for imaging and detection of biological molecules.
Conclusion
In conclusion, BZTPP is a chemical compound with unique properties that make it useful in a variety of laboratory experiments. This compound has been studied extensively for its potential applications in scientific research, including as an antibiotic, anticancer agent, and fluorescent probe. While BZTPP has several advantages for use in laboratory experiments, it also has several limitations that must be considered. Future research on BZTPP may lead to the development of new antibiotics and cancer treatments, as well as improved imaging and detection of biological molecules.
合成法
The synthesis of BZTPP involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with 3-(2-chloroethyl)-1-methylpiperazine in the presence of a base. The resulting product is then treated with sodium hydroxide to yield BZTPP. This method has been optimized to yield high purity and high yield of BZTPP.
科学的研究の応用
BZTPP has been studied for its potential applications in a variety of scientific research fields. This compound has been shown to have antimicrobial properties, making it useful in the development of new antibiotics. Additionally, BZTPP has been shown to have antitumor activity, making it a potential candidate for cancer treatment. BZTPP has also been studied for its potential use as a fluorescent probe for imaging and detection of biological molecules.
特性
IUPAC Name |
4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-3-propan-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-8(2)12-13(18)14-6-7-17(12)22(19,20)10-5-3-4-9-11(10)16-21-15-9/h3-5,8,12H,6-7H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNQBQSTCMWNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCCN1S(=O)(=O)C2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-3-propan-2-ylpiperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine](/img/structure/B7572281.png)
![N-[(2-chloropyridin-3-yl)methyl]-N-methyl-1-(oxolan-2-yl)methanamine](/img/structure/B7572282.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B7572290.png)
![Methyl 2-[[2-(2-ethoxyanilino)-2-oxoethyl]-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572297.png)
![2-[3-[(6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl)oxy]phenyl]-1,3,4-oxadiazole](/img/structure/B7572302.png)
![Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate](/img/structure/B7572321.png)
![3-(3-Azaspiro[5.5]undecan-3-yl)oxolan-2-one](/img/structure/B7572323.png)
![N-cyclopropyl-2-[4-(thiophen-2-ylmethylamino)pyrazol-1-yl]acetamide](/img/structure/B7572331.png)
![N-(4-cyanophenyl)-3-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7572336.png)
![1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one](/img/structure/B7572344.png)
![Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572354.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[(3,5-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7572373.png)
